molecular formula C7H10N4O3 B12829734 2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid

2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid

Cat. No.: B12829734
M. Wt: 198.18 g/mol
InChI Key: RPIATXYOIMRDEI-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a carboxylic acid group, and a methylureido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(3-methylureido)-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, a carboxylic acid group, and a methylureido group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

2-methyl-4-(methylcarbamoylamino)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C7H10N4O3/c1-3-9-4(6(12)13)5(10-3)11-7(14)8-2/h1-2H3,(H,9,10)(H,12,13)(H2,8,11,14)

InChI Key

RPIATXYOIMRDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(=O)O)NC(=O)NC

Origin of Product

United States

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